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molecular formula C11H16O2 B132274 Olivetol CAS No. 500-66-3

Olivetol

Cat. No. B132274
M. Wt: 180.24 g/mol
InChI Key: IRMPFYJSHJGOPE-UHFFFAOYSA-N
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Patent
US06972340B2

Procedure details

A mixture of olivetol (2.1 g, 12 mM), KHCO3 (4.9 g, 39 mM), and solid CO2 (1.95 g, 44.3 mM) in glycerol (5.1 mL) was heated in a stainless steel bomb to 145° C. at 220 psi for 5 hours. The reaction was cooled and removed from the reaction vessel using water to transfer. The aqueous solution was carefully acidified to a pH=3 with 1 N HCl to give a precipitate. The solids were filtered, washed with water and dried to give the desired product. MS (ESI(−)) m/e 223 (M−H)+; 1H NMR (300 MHz, CDCl3) δ 9.40 (bs, 2H), 6.37 (s, 2H), 2.52 (t, 2H), 1.66-1.57 (m, 2H), 1.37-1.29 (m, 4H), 0.93-0.87 (m, 3H).
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:13])[CH:12]=[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:5]=[C:3]([OH:4])[CH:2]=1.[C:14](=[O:16])=[O:15]>OCC(CO)O>[OH:13][C:1]1[CH:12]=[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:5]=[C:3]([OH:4])[C:2]=1[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC(O)=CC(CCCCC)=C1)O
Name
KHCO3
Quantity
4.9 g
Type
reactant
Smiles
Name
Quantity
1.95 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
5.1 mL
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
removed from the reaction vessel
CUSTOM
Type
CUSTOM
Details
to give a precipitate
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C(=CC(=C1)CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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